![molecular formula C7H9N3OS B2605595 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol CAS No. 478080-55-6](/img/structure/B2605595.png)
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol” is a derivative of thiazolo[3,2-b][1,2,4]triazole . It is synthesized through heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione .
Synthesis Analysis
The synthesis of “this compound” involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione . The reactions of this compound with hydroxylamine, hydrazincarboxamide, hydrazincarbothioamide, hydrazine hydrate, and para-toluenesulfonyl hydrazide result in the formation of the corresponding derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole ring with a methyl group at the 6-position .Chemical Reactions Analysis
The compound “this compound” can undergo various reactions. For instance, 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethan-1-one oxime can react with alkyl halides and phenyl isocyanate to produce the corresponding O-alkyl- and O-phenylcarbamoyl derivatives .Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Triazole derivatives, including 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been synthesized and demonstrated significant antimicrobial activities against various bacteria and fungi, indicating potential applications in medicine and industry (Kaplancikli et al., 2008).
- Another study reported the synthesis of new triazole and triazolothiadiazine derivatives, highlighting their role as cholinesterase inhibitors and potential use in treating neurodegenerative diseases (Mohsen, 2012).
Synthesis and Structural Applications
- Research on the synthesis of various triazolo-thiadiazole derivatives demonstrates their structural diversity and potential applications in designing new compounds (Nikpour & Motamedi, 2015).
- A study on the synthesis of isoxazole substituted fused triazolo-thiadiazoles presents new methods for creating such compounds, which could have applications in materials science (Vaarla & Vedula, 2015).
Potential for Various Biological Activities
- Some derivatives of triazolo[3,4-b][1,3,4]thiadiazine have shown marked inhibition of bacterial and fungal growth, suggesting their potential as antimicrobial agents (Reddy et al., 2010).
- The study on the regioselectivity of cyclization of certain triazinyl derivatives indicates a potential for creating structurally diverse compounds with various biological activities (Vas’kevich et al., 2010).
Applications in Corrosion Inhibition
- Derivatives of triazolodiathiazine, including 1-(6,7-di(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)ethanol, have been studied for their efficiency as copper corrosion inhibitors, demonstrating potential applications in industrial chemistry (Arshad et al., 2019).
Direcciones Futuras
The future directions for “1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol” could involve further exploration of its synthesis, characterization, and potential applications. For instance, the synthesis of this compound could be optimized, and its potential biological activity could be evaluated .
Propiedades
IUPAC Name |
1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-4-6(5(2)11)12-7-8-3-9-10(4)7/h3,5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFXYOOFTDQPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Mercaptobenzo[d]thiazol-6-ol](/img/structure/B2605512.png)

![4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline](/img/structure/B2605517.png)
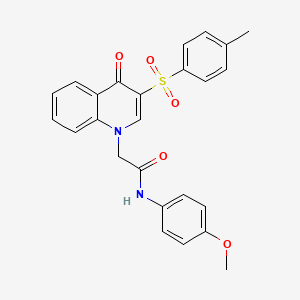
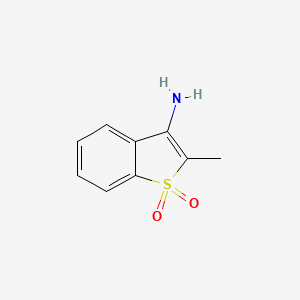
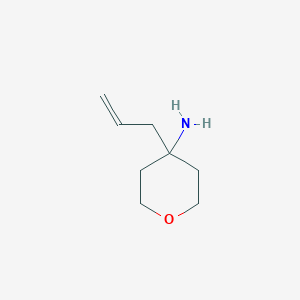
![N-{2-[3-(5-amino-1-methyl-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazol-4-yl]ethyl}-3-chloro-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2605524.png)

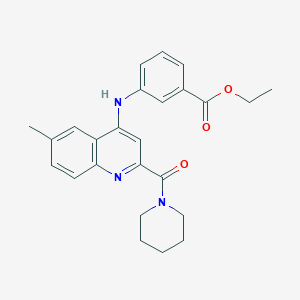


![N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-fluoro-N'-methylbenzohydrazide](/img/structure/B2605531.png)
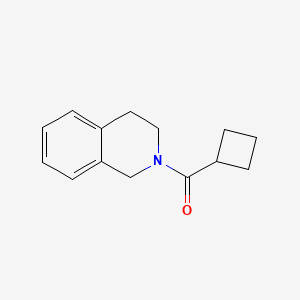
![N-Methyl-N-[2-(2-methylphenyl)ethyl]sulfamoyl fluoride](/img/structure/B2605534.png)